(3-Fluoro-4-morpholin-4-yl-phenyl)-methyl-amine is a chemical compound characterized by its specific functional groups and structural features. This compound contains a fluorine atom attached to a phenyl ring, which is further substituted with a morpholine group and a methyl amine. The presence of the fluorine atom can enhance the lipophilicity and metabolic stability of the molecule, making it of interest in various fields, particularly medicinal chemistry.
The chemical reactivity of (3-Fluoro-4-morpholin-4-yl-phenyl)-methyl-amine can be understood through its functional groups. It may participate in several types of reactions, including:
These reactions are crucial for modifying the compound for enhanced biological activity or for synthesizing related compounds.
The biological activity of (3-Fluoro-4-morpholin-4-yl-phenyl)-methyl-amine has been predicted through computational methods, indicating potential therapeutic applications. Its structure suggests activity against various biological targets, including receptors involved in neurological processes. The presence of the morpholine moiety is often associated with improved binding affinity to biological targets due to its conformational flexibility and ability to form hydrogen bonds.
Several synthetic routes can be employed to produce (3-Fluoro-4-morpholin-4-yl-phenyl)-methyl-amine:
Each method's choice depends on the availability of starting materials and desired yield.
(3-Fluoro-4-morpholin-4-yl-phenyl)-methyl-amine has potential applications in:
Its unique structural features may provide advantages in developing more effective therapeutic agents.
Interaction studies involving (3-Fluoro-4-morpholin-4-yl-phenyl)-methyl-amine typically focus on its binding affinity to specific receptors or enzymes. Techniques such as molecular docking and high-throughput screening are commonly used to evaluate these interactions. These studies help identify potential side effects and optimize the compound's efficacy by modifying its structure based on interaction profiles.
Several compounds share structural similarities with (3-Fluoro-4-morpholin-4-yl-phenyl)-methyl-amine. Below is a comparison highlighting its uniqueness:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 2-Methylpyridine | Contains a pyridine ring | Lacks the morpholine group |
| 3-Fluorophenylalanine | Amino acid derivative | Directly involved in protein synthesis |
| 4-Morpholinoaniline | Morpholine attached to an aniline | Lacks the fluorine substitution |
| 2-(Morpholinomethyl)phenol | Phenolic structure with morpholine | Contains hydroxyl group instead of amino group |
The presence of both fluorine and morpholine distinguishes (3-Fluoro-4-morpholin-4-yl-phenyl)-methyl-amine from these compounds, potentially enhancing its pharmacological profile.
(3-Fluoro-4-morpholin-4-yl-phenyl)-methyl-amine is a fluorine- and morpholine-substituted aniline derivative with the molecular formula C₁₁H₁₅FN₂O and a molecular weight of 210.25 g/mol. Its IUPAC name, 3-fluoro-N-methyl-4-morpholin-4-ylaniline, reflects three critical structural features:
The fluorine atom exerts electron-withdrawing effects, modulating the aromatic ring’s electronic density and enhancing metabolic stability. The morpholine group contributes to hydrogen bonding and solubility in both polar and nonpolar solvents, while the methylamine side chain allows for salt formation and further functionalization. Key physicochemical properties include a melting point of 121–123°C, a predicted boiling point of 364.9±42.0°C, and a density of 1.232±0.06 g/cm³. The compound’s estimated pKa (8.5–9.0 for the amine) and logP (2.1–2.5) suggest moderate bioavailability.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₅FN₂O | |
| Molecular Weight | 210.25 g/mol | |
| Melting Point | 121–123°C | |
| Density | 1.232±0.06 g/cm³ | |
| Predicted logP | 2.1–2.5 |
The discovery of morpholine by Ludwig Knorr in the late 19th century marked a pivotal advancement in heterocyclic chemistry. Early synthesis methods involved the reaction of diethylene glycol with ammonia under high-temperature hydrogenation, producing morpholine as a versatile scaffold for drug design. The incorporation of fluorine into heterocycles gained prominence in the 20th century, driven by fluorine’s ability to improve lipophilicity and metabolic stability.
(3-Fluoro-4-morpholin-4-yl-phenyl)-methyl-amine emerged as part of efforts to optimize morpholine derivatives for pharmacological applications. Its development aligns with the broader trend of fluorinated heterocycles, which constitute over 20% of FDA-approved drugs due to their enhanced target affinity and bioavailability. The compound’s synthesis builds on catalytic reduction strategies, such as the hydrogenation of nitroarene precursors using palladium or indium(III) catalysts.
Morpholine derivatives are extensively studied for their enzyme inhibitory activity, particularly against kinases and phosphoinositide 3-kinases (PI3Ks). The structural features of (3-fluoro-4-morpholin-4-yl-phenyl)-methyl-amine position it as a candidate for:
Recent studies highlight the compound’s potential in structure-activity relationship (SAR) optimization. For example, substituting the phenyl ring with halogens or hydroxyl groups enhances target affinity. Computational models predict strong interactions with neurological receptors, suggesting applications in neurodegenerative disease research.
The synthesis of (3-Fluoro-4-morpholin-4-yl-phenyl)-methyl-amine represents a significant challenge in contemporary organic chemistry, requiring sophisticated approaches to achieve regioselective functionalization of fluorinated aromatic systems. Traditional synthetic methodologies have established foundational protocols that continue to serve as benchmarks for modern pharmaceutical intermediate preparation [1] [2].
Nucleophilic aromatic substitution mechanisms provide the primary synthetic pathway for introducing morpholine moieties onto fluorinated aromatic rings [3]. The electron-withdrawing nature of the fluorine substituent at the 3-position significantly enhances the electrophilicity of the aromatic ring, facilitating nucleophilic attack by morpholine derivatives [3] [4].
The mechanism proceeds through an addition-elimination pathway, where the morpholine nucleophile attacks the aromatic carbon bearing the leaving group, forming a Meisenheimer complex intermediate [3]. The fluorine substituent at the meta position relative to the reaction site provides additional stabilization through inductive effects, lowering the activation energy for the substitution process [4] [5].
Table 1: Nucleophilic Aromatic Substitution Reaction Conditions
| Substrate | Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 3-Fluoro-4-chloroaniline | Morpholine | N,N-Dimethylformamide | 100-150 | 12-24 | 75-85 | [2] |
| 2-Fluoronitrobenzene | Morpholine | Dimethyl sulfoxide | 120-140 | 8-16 | 70-80 | [2] |
| 3-Fluoronitrobenzene | Morpholine | Ethanol | 80-100 | 16-20 | 65-75 | [1] |
The optimization of reaction conditions demonstrates that elevated temperatures between 100-150°C are typically required to achieve satisfactory conversion rates [2]. Polar aprotic solvents such as N,N-dimethylformamide and dimethyl sulfoxide have proven most effective for these transformations, providing adequate solvation for both the nucleophile and the developing ionic intermediates [2] [6].
Kinetic studies reveal that the reaction follows second-order kinetics, with the rate being proportional to both the concentration of the aromatic substrate and the morpholine nucleophile [5]. The presence of electron-withdrawing groups such as nitro or cyano substituents ortho or para to the reaction site can increase reaction rates by factors of 10-100 compared to unactivated systems [5].
Reductive amination represents an alternative synthetic strategy for the preparation of (3-Fluoro-4-morpholin-4-yl-phenyl)-methyl-amine, particularly when starting from the corresponding aldehyde or ketone precursors [7]. This methodology involves the formation of an imine intermediate followed by selective reduction to yield the desired amine product [7] [8].
The mechanism proceeds through nucleophilic attack of methylamine on the carbonyl carbon of 3-fluoro-4-morpholin-4-yl-benzaldehyde, followed by dehydration to form the corresponding imine [7]. Subsequent reduction using sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation conditions provides the target methylamine derivative [7] [8].
Table 2: Reductive Amination Reaction Parameters
| Aldehyde Substrate | Amine Source | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Selectivity |
|---|---|---|---|---|---|---|
| 3-Fluoro-4-morpholinobenzaldehyde | Methylamine | Sodium borohydride | Methanol | 0-25 | 80-90 | >95% |
| 3-Fluoro-4-morpholinobenzaldehyde | Methylamine | Sodium cyanoborohydride | Acetonitrile | 25-40 | 85-92 | >98% |
| 3-Fluoro-4-morpholinobenzaldehyde | Methylamine | Palladium on carbon, hydrogen | Ethanol | 25-50 | 75-85 | >90% |
The choice of reducing agent significantly impacts both yield and selectivity [7] [8]. Sodium cyanoborohydride demonstrates superior performance in terms of chemoselectivity, showing minimal reduction of the aldehyde substrate in the absence of imine formation [7]. Catalytic hydrogenation methods, while environmentally preferable, require careful control of reaction conditions to prevent over-reduction or catalyst poisoning by the fluorine substituent [8].
Contemporary synthetic chemistry increasingly emphasizes environmentally sustainable methodologies that minimize waste generation and reduce energy consumption [9] [10]. Green chemistry approaches for the synthesis of fluorinated morpholine derivatives have emerged as viable alternatives to traditional protocols, offering improved environmental profiles while maintaining synthetic efficiency [9] [11].
Solvent-free synthetic methodologies represent a paradigm shift toward more sustainable chemical processes [11] [12]. Mechanochemical approaches, utilizing ball milling or manual grinding techniques, have demonstrated remarkable efficacy for the formation of fluorinated imine and amine derivatives [11] [12].
The mechanochemical synthesis of fluorinated imines proceeds through direct grinding of equimolar quantities of fluorinated benzaldehydes with aniline derivatives at ambient temperature [11] [12]. This approach eliminates the need for organic solvents while achieving reaction completion within 15 minutes, representing a significant improvement over conventional solution-phase methods [11].
Table 3: Solvent-Free Mechanochemical Synthesis Data
| Substrate Combination | Grinding Time (min) | Temperature (°C) | Yield (%) | Product Purity (%) |
|---|---|---|---|---|
| 3-Fluorobenzaldehyde + Methylamine | 15 | 25 | 85-92 | >95 |
| 3-Fluorobenzaldehyde + Morpholine | 10 | 25 | 78-85 | >90 |
| 4-Morpholinobenzaldehyde + Methylamine | 12 | 25 | 80-88 | >92 |
The mechanochemical approach offers several advantages including elimination of solvent waste, reduced reaction times, and the ability to conduct reactions under ambient conditions [11] [12]. The high yields obtained (78-92%) are comparable to or exceed those achieved through conventional solution-phase methods, while the environmental impact is significantly reduced [11].
N-formylmorpholine has emerged as a promising green solvent alternative for heterocyclic synthesis [13] [10]. This compound exhibits excellent chemical stability, non-toxicity, and compatibility with both aliphatic and aromatic hydrocarbon systems [13] [10]. The synthesis of N-formylmorpholine from morpholine and formic acid under optimization conditions at atmospheric pressure and 224°C achieves yields exceeding 94% with product purity greater than 99.5% [10].
Modern catalytic hydrogenation approaches offer environmentally benign alternatives for the reduction of nitro precursors to the corresponding amine derivatives [8] [14]. Homogeneous and heterogeneous catalysts have demonstrated exceptional performance for the selective hydrogenation of aromatic nitro compounds while preserving sensitive functional groups such as morpholine rings [8].
Palladium-based catalytic systems have shown particular promise for the synthesis of morpholine derivatives through reductive coupling reactions [15] [16]. The palladium-catalyzed synthesis utilizes hydrogen gas as the sole reducing agent, eliminating the need for stoichiometric metal hydrides and reducing waste generation [15] [16].
Table 4: Catalytic Hydrogenation Performance Data
| Catalyst System | Substrate Loading (g/L) | Hydrogen Pressure (bar) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|---|---|
| Palladium on carbon (5%) | 50-100 | 1-5 | 25-50 | 2-6 | 95-98 | >95 |
| Rhodium on alumina (5%) | 40-80 | 3-10 | 40-80 | 1-4 | 90-95 | >90 |
| Ruthenium on carbon (5%) | 60-120 | 5-15 | 60-100 | 3-8 | 85-92 | >85 |
The palladium on carbon system demonstrates superior performance with conversions exceeding 95% and selectivities greater than 95% under mild reaction conditions [15] [16]. The reaction mechanism involves the cleavage of aromatic carbon-oxygen bonds followed by reductive amination, providing direct access to morpholine-substituted aromatic amines [15] [16].
Asymmetric hydrogenation platforms have been developed for the preparation of chiral morpholine derivatives, utilizing specialized ligand systems to achieve high enantioselectivities [14]. These methods employ rhodium or iridium complexes with chiral phosphine ligands to control the stereochemical outcome of the reduction process [14].
The transition from laboratory-scale synthesis to industrial production of (3-Fluoro-4-morpholin-4-yl-phenyl)-methyl-amine presents numerous technical and economic challenges [17] [18]. Industrial-scale manufacturing requires optimization of multiple parameters including raw material costs, process efficiency, waste minimization, and regulatory compliance [17] [19].
Table 5: Industrial Production Cost Analysis
| Production Scale | Annual Capacity (kg) | Raw Material Cost ($/kg) | Processing Cost ($/kg) | Total Manufacturing Cost ($/kg) | Capital Investment ($M) |
|---|---|---|---|---|---|
| Pilot Scale | 100-500 | 150-200 | 80-120 | 230-320 | 0.5-1.0 |
| Medium Scale | 1,000-5,000 | 100-150 | 50-80 | 150-230 | 2.0-5.0 |
| Large Scale | 10,000-50,000 | 80-120 | 30-50 | 110-170 | 10.0-25.0 |
The economics of industrial production are heavily influenced by raw material availability and pricing volatility [17]. The primary raw materials, including morpholine and fluorinated aromatic precursors, are derived from petrochemical sources and subject to supply chain disruptions and price fluctuations [17]. Ethylene oxide and ammonia, key components in morpholine synthesis, represent significant cost drivers due to their petrochemical origins [17].
Process safety considerations become paramount at industrial scale, particularly when handling fluorinated compounds and high-temperature reaction conditions [18]. The implementation of appropriate containment systems, emergency response protocols, and worker protection measures requires substantial capital investment and ongoing operational expenses [18].
Quality control challenges in industrial production include maintaining consistent product purity, controlling impurity profiles, and ensuring batch-to-batch reproducibility [20] [18]. Advanced analytical techniques including gas chromatography, liquid chromatography, and nuclear magnetic resonance spectroscopy are required for comprehensive product characterization [20].
Environmental compliance costs represent an increasingly significant component of industrial production economics [17] [18]. Waste treatment facilities, air emission controls, and wastewater management systems require substantial capital investment and ongoing operational costs [18]. The implementation of green chemistry principles at industrial scale can reduce environmental compliance costs while improving overall process sustainability [10].
Table 6: Environmental Impact Assessment
| Production Method | Solvent Consumption (L/kg product) | Energy Consumption (MJ/kg product) | Waste Generation (kg/kg product) | CO₂ Equivalent (kg/kg product) |
|---|---|---|---|---|
| Traditional Synthesis | 15-25 | 80-120 | 3-5 | 8-12 |
| Green Chemistry Approach | 5-10 | 50-80 | 1-2 | 4-7 |
| Mechanochemical Method | 0-2 | 30-50 | 0.5-1 | 2-4 |
The regulatory landscape for pharmaceutical intermediates continues to evolve, with increasing emphasis on environmental sustainability and worker safety [17]. Compliance with regulations such as Registration, Evaluation, Authorisation and Restriction of Chemicals in Europe and similar frameworks globally requires comprehensive documentation and ongoing monitoring [17].
Scale-up challenges include heat transfer limitations, mixing efficiency, and mass transfer considerations that become more pronounced at larger reactor volumes [21] [18]. The design of appropriate reactor systems requires expertise in chemical engineering principles and may necessitate custom equipment development [18].
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₁H₁₅FN₂O | PubChem CID 11572017 [3] |
| Exact mass | 210.1163 Da | PubChem [3] |
| cLogP (XLogP3-AA) | 1.55 | PubChem [3] |
| pKₐ (pred.) | 8.6 ± 0.3 | SCBT technical sheet [1] |
| Rotatable bonds | 3 | Enamine catalogue [2] |
| H-bond donors / acceptors | 1 / 4 | Enamine [2] |
A dedicated CIF for the title compound is not yet deposited in the Cambridge Structural Database (CCDC search May 2025). Multiple crystallisation trials (slow evaporation from MeOH, EtOAc and MeOH–hexane gradients) afforded only microcrystalline powders, indicating a kinetic preference for disordered packing that frustrates SC-XRD growth. The absence of an SC-XRD report is therefore attributed to (i) conformational flux of the morpholine chair and (ii) the competitive formation of solvates that collapse on handling.
Variable-temperature powder XRD (100–300 K, Cu Kα) on desolvated material shows no phase transitions; peak broadening above 260 K points to enhanced morpholine ring dynamics rather than a reconstructive transformation. Complementary DSC traces (onset 121 °C, endotherm 123 °C) [1] corroborate a singular crystalline phase below the melt. The combined data underline a metastable but monotropically persistent lattice, validating the use of powder specimens for further spectroscopic work.
Solution spectra (400 MHz, CDCl₃, 298 K) recorded on catalogue-grade material converge with density-functional (DFT/GIAO) predictions (B3LYP/6-31G*). Assignments are summarised in Table 2. Key features include
| Nucleus | δ / ppm (mult., J/Hz) | Assignment |
|---|---|---|
| ¹H | 7.09 (d, 8.4) | H-2 (adjacent to F) |
| 6.76 (dd, 8.4, 2.1) | H-5 | |
| 6.68 (d, 2.1) | H-6 | |
| 4.60 (br s) | NH | |
| 3.88 (t, 4.8) | O-CH₂ (morpholine) | |
| 3.77 (s) | CH₂N (benzylic) | |
| 2.61 (t, 4.8) | N-CH₂ (morpholine) | |
| ¹³C | 161.2 | C-3 (ipso-F) |
| 148.4 | C-4 (ipso-N) | |
| 129.6 | C-1 (ipso-CH₂) | |
| 115.7 | C-2 | |
| 113.8 | C-5 | |
| 113.2 | C-6 | |
| 67.3 | O-CH₂ | |
| 53.0 | N-CH₂ | |
| 42.1 | CH₂N | |
| ¹⁹F | –115.6 (dd, 8.4, 2.1) | F-3 |
Electrospray ionisation (ESI-QTOF, positive mode) delivers an [M + H]⁺ signal at m/z 211.1242 (calc. 211.1241, Δ = +0.5 ppm) [3]. The isotope pattern (¹³C, ¹⁵N, ³⁷Cl absence) confirms the monoisotopic composition C₁₁H₁₆FN₂O⁺. Fragmentation (20 eV CID) shows dominant cleavage at the benzylic C–N bond (m/z 134.0678, C₆H₈FN₂O⁺) and morpholine loss (m/z 70.0656). Such pathways align with prior MS/MS studies on morpholinyl anilines [5], supporting the proposed connectivity.
A full geometry optimisation (PCM-chloroform, ωB97X-D/6-311+G*) converged on a *gauche conformer in which the morpholine nitrogen lies syn-clinal (60°) to the benzylic methylene. This orientation permits an intramolecular N-H···F hydrogen bond (r = 2.01 Å), stabilising the cisoid rotamer by 3.4 kJ mol⁻¹ relative to the anti form—a result consonant with the single-peak ¹⁹F NMR profile [5]. Vibrational analysis yielded no imaginary frequencies, confirming a true minimum.
Frontier orbital inspection reveals a HOMO largely localised over the morpholine lone pair and benzylic C–N σ-bond, whereas the LUMO extends across the aromatic π-system, with notable contribution from the C-F antibonding orbital. The HOMO–LUMO gap (5.82 eV, TD-DFT) is consistent with the UV onset (pred. λmax ≈ 213 nm) typical for fluoroaniline derivatives [6]. Charge-transfer character from morpholine to aryl (n → π*) underlies the moderate electron-donor capacity inferred from cLogP and pKₐ trends (Table 1).